Tumor Uptake Magnitude and Detectability: ⁷⁶Br-MBBG Versus ¹²⁵I-MIBG and ¹⁸F-FDG in NET-Expressing Tumor-Bearing Mice
In a direct paired-label biodistribution study in PC-12 pheochromocytoma xenograft-bearing nude mice, ⁷⁷Br-MBBG (surrogate for ⁷⁶Br-MBBG) achieved peak tumor accumulation of 32.0 ± 18.6 %ID/g at 3 h post-injection, with a tumor-to-blood ratio of 54.4 ± 31.9 [1]. Tumor uptake of ⁷⁷Br-MBBG correlated tightly with co-injected ¹²⁵I-MIBG (Pearson r = 0.997), demonstrating identical NET-mediated targeting specificity, yet MBBG provided PET-compatible readout rather than SPECT [1]. By contrast, ¹⁸F-FDG showed no correlation with MBBG tumor uptake (no r value significant) and failed to detect a small (~5 mg) transplanted tumor that was clearly visualized by ⁷⁶Br-MBBG PET [1]. In a separate comparative study, MBBG achieved 80% ID/g tumor uptake at 2 h in the same PC-12 model, with retention values at 24 h similar to those of MIBG [2].
| Evidence Dimension | Tumor accumulation (%ID/g) and tumor-to-blood ratio at peak uptake time |
|---|---|
| Target Compound Data | ⁷⁷Br-MBBG: 32.0 ± 18.6 %ID/g at 3 h; tumor-to-blood ratio 54.4 ± 31.9; MBBG: 80% ID/g at 2 h (early uptake) [1][2] |
| Comparator Or Baseline | ¹²⁵I-MIBG: tumor uptake tightly correlated (r = 0.997) with MBBG; ¹⁸F-FDG: no correlation with MBBG, failed to detect ~5 mg tumor [1] |
| Quantified Difference | MBBG tumor-to-blood ratio >54; ¹⁸F-FDG non-detect for small NET-positive lesions; MIBG correlation r = 0.997 confirming equivalent targeting [1] |
| Conditions | PC-12 pheochromocytoma xenograft in nude mice; paired-label protocol with co-injected ¹²⁵I-MIBG and ¹⁸F-FDG; small-animal PET at 3 h post-injection [1][2] |
Why This Matters
For researchers procuring a NET-targeted imaging agent, MBBG provides tumor accumulation quantitatively equivalent to the clinical gold standard MIBG while enabling PET-based quantification and superior small-lesion detectability that ¹⁸F-FDG cannot achieve in well-differentiated NETs.
- [1] Watanabe S, Hanaoka H, Liang JX, Iida Y, Endo K, Ishioka NS. PET Imaging of Norepinephrine Transporter–Expressing Tumors Using ⁷⁶Br-meta-Bromobenzylguanidine. Journal of Nuclear Medicine, 2010; 51(9): 1472–1479. View Source
- [2] Clerc J, Mardon K, Galons H, Loc'h C, Lumbroso J, Merlet P, Zhu J, Jeusset J, Syrota A, Fragu P. Assessing intratumor distribution and uptake with MBBG versus MIBG imaging and targeting xenografted PC12-pheochromocytoma cell line. Journal of Nuclear Medicine, 1995; 36(5): 859–866. View Source
